1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one
Description
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO2 and a molecular weight of 202.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H8ClFO2 |
|---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-(3-chloro-5-fluoro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO2/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,13H,2H2,1H3 |
InChI Key |
HCELNKJJPMBWFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)F)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 3-chloro-5-fluoro-2-hydroxybenzaldehyde with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The presence of functional groups such as chloro, fluoro, and hydroxy allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)propan-1-one
- 1-(5-Fluoro-2-hydroxyphenyl)propan-1-one
- 1-(3-Chloro-5-fluoro-4-hydroxyphenyl)propan-1-one
Uniqueness: 1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Biological Activity
1-(3-Chloro-5-fluoro-2-hydroxyphenyl)propan-1-one, also referred to as 3-Chloro-1-(5-fluoro-2-hydroxyphenyl)propan-1-one, is an organic compound notable for its unique structural features, including both chloro and fluoro substituents on a hydroxyphenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in anticancer and antimicrobial research.
- Molecular Formula : C₉H₈ClFO₂
- Molecular Weight : Approximately 202.61 g/mol
- Structural Features :
- Presence of chloro and fluoro groups enhances reactivity.
- Hydroxy group contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may function as an inhibitor or modulator of various enzymes and receptors, influencing biochemical processes such as cell proliferation and apoptosis, which are critical in cancer biology. For instance, it has been shown to inhibit certain enzymes involved in tumor growth, suggesting potential anticancer effects .
Anticancer Activity
Research has highlighted the compound's anticancer potential through various studies:
- Cell Line Studies : In vitro studies using A549 human pulmonary cancer cells demonstrated that this compound significantly reduced cell viability, indicating cytotoxic effects. The presence of halogen substituents was found to enhance this activity, with specific substitutions leading to varying degrees of efficacy .
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| This compound | A549 | 63.4% | |
| 3,5-Dichloro derivative | A549 | 21.2% |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Antibacterial Effects : It exhibited structure-dependent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated effective inhibition against these pathogens .
Case Studies
Several studies have explored the structure-activity relationships (SAR) of related compounds:
- Study on Derivatives : A study synthesized various derivatives of phenolic compounds to assess their anticancer and antimicrobial activities. The findings suggested that modifications at specific positions on the phenyl ring significantly influenced biological activity .
- Comparative Analysis : Similar compounds with different halogen substitutions were examined to determine their reactivity and biological effects. The unique combination of chloro and fluoro groups in this compound was noted to enhance its pharmacological profile compared to others lacking such substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
